molecular formula C12H13NO3 B2858692 N-[2,2-bis(furan-2-yl)ethyl]acetamide CAS No. 2168333-21-7

N-[2,2-bis(furan-2-yl)ethyl]acetamide

Cat. No.: B2858692
CAS No.: 2168333-21-7
M. Wt: 219.24
InChI Key: SCHSDNZUCXQGCQ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]acetamide is an organic compound characterized by the presence of two furan rings attached to an ethyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]acetamide typically involves the reaction of furan derivatives with ethylamine under controlled conditions. One common method includes the reaction of furan with ethylamine at elevated temperatures to form the desired product . The reaction conditions often require a catalyst to facilitate the process and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, potentially disrupting their normal function. The acetamide group may also play a role in binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]acetamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activities compared to similar compounds with only one furan ring or different substituents.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-8-10(11-4-2-6-15-11)12-5-3-7-16-12/h2-7,10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHSDNZUCXQGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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